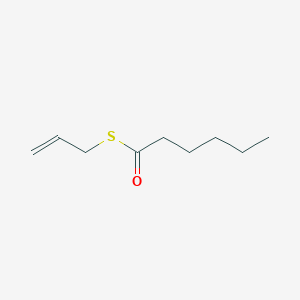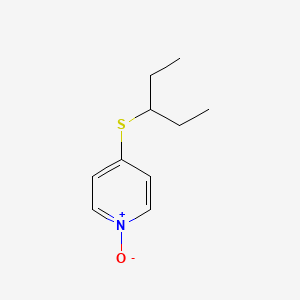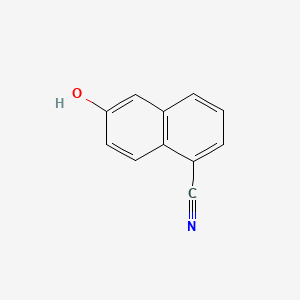![molecular formula C9H10O2 B588799 [(E)-2-methoxyethenoxy]benzene CAS No. 151446-33-2](/img/structure/B588799.png)
[(E)-2-methoxyethenoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-2-methoxyethenoxy]benzene is an organic compound characterized by the presence of a benzene ring substituted with an (E)-2-methoxyethenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-methoxyethenoxy]benzene typically involves the reaction of benzene with (E)-2-methoxyethenol under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The temperature and pressure conditions are carefully controlled to optimize the yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-2-methoxyethenoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (chlorine, bromine), aluminum chloride (AlCl₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated benzene derivatives.
Applications De Recherche Scientifique
[(E)-2-methoxyethenoxy]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(E)-2-methoxyethenoxy]benzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
[(E)-2-methoxyethenoxy]benzene can be compared with other similar compounds, such as:
Methoxybenzene (anisole): Similar in structure but lacks the ethenoxy group.
Ethoxybenzene: Contains an ethoxy group instead of the methoxyethenoxy group.
Phenoxyethanol: Contains a phenoxy group with an ethanol moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
151446-33-2 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.177 |
Nom IUPAC |
[(E)-2-methoxyethenoxy]benzene |
InChI |
InChI=1S/C9H10O2/c1-10-7-8-11-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+ |
Clé InChI |
WYEHTQYFMHEKFE-BQYQJAHWSA-N |
SMILES |
COC=COC1=CC=CC=C1 |
Synonymes |
Benzene, [(2-methoxyethenyl)oxy]-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2H-Azeto[1,2-a]cyclopenta[c]pyrrole](/img/structure/B588739.png)
